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Compound of Interest

Compound Name: 2-Iodoanisole

Cat. No.: B129775 Get Quote

2-Iodoanisole is an organoiodine compound used as a building block in organic synthesis.[1]

[2] Its utility is prominent in cross-coupling reactions such as the Suzuki and Heck reactions to

form more complex molecules.[2][3]

Table 1: Physicochemical Properties of 2-Iodoanisole
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Property Value Reference(s)

CAS Number 529-28-2 [1]

Molecular Formula C₇H₇IO [2]

Molecular Weight 234.03 g/mol [2]

Appearance Clear yellow liquid [2][3]

Boiling Point 125-126 °C at 19 mmHg [3]

Density 1.799 g/mL at 25 °C [3]

Refractive Index (n20/D) 1.622 [3]

Solubility

Miscible with alcohol,

chloroform, and diethyl ether.

Insoluble in water.

[4]

Flash Point >110 °C [2]

Storage Temperature
Room Temperature, keep in a

dark and dry place.
[3]

Table 2: Synonyms for 2-Iodoanisole
Synonym Reference(s)

1-Iodo-2-methoxybenzene [2]

2-Iodophenyl methyl ether [2]

o-Iodoanisole [5]

2-Methoxyiodobenzene [4]

Benzene, 1-iodo-2-methoxy- [5]

Part 2: In-depth Technical Guide for 5-Methoxy-2-
aminoindane (MEAI)
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5-Methoxy-2-aminoindane (MEAI) is a psychoactive aminoindane derivative that has garnered

interest for its potential as a therapeutic agent to mitigate binge drinking and for the treatment

of alcoholism, cocaine use disorder, and obesity.[6][7] It is reported to produce a mild euphoric

and alcohol-like experience while reducing the desire to consume alcohol.[6]

Chemical and Physical Properties
Table 3: Physicochemical Properties of 5-Methoxy-2-
aminoindane (MEAI)

Property Value Reference(s)

IUPAC Name
5-Methoxy-2,3-dihydro-1H-

inden-2-amine
[7]

Synonyms
5-MeO-AI, Chaperon, CMND-

100
[7]

CAS Number 73305-09-6 [7]

Molecular Formula C₁₀H₁₃NO [7]

Molar Mass 163.220 g/mol [7]

Metabolism
N-acetylation and oxidative

demethylation
[6]

Elimination Half-life
Non-linear; 0.5-0.7 h in rats at

10 mg/kg
[6]

Biological Activity and Mechanism of Action
MEAI is a monoamine releasing agent, acting as a modestly selective serotonin releasing

agent (SSRA).[7] It demonstrates a 6-fold preference for inducing serotonin release over

norepinephrine and a 20-fold preference over dopamine release.[7] This profile suggests it may

have MDMA-like entactogenic effects with a potentially lower misuse liability.[7] MEAI also

shows weak to moderate ligand binding inhibition at the 5-HT2B receptor and has an affinity for

the α₂-adrenergic receptor.[6][7] The therapeutic effects of MEAI in alcohol use disorder are

thought to be mediated through its interaction with serotonergic receptors, particularly 5-HT1A

and 5-HT2A, which are key in regulating alcohol intake and reward.[8][9]
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Caption: Serotonin signaling and the effect of MEAI.
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Caption: Potential influence of MEAI on the AMPK signaling pathway.

Pharmacokinetics
Pharmacokinetic studies in rats have revealed key characteristics of MEAI.[6]

Table 4: Pharmacokinetic Parameters of MEAI in Rats
Parameter IV (10 mg/kg)

Oral (10
mg/kg)

Oral (90
mg/kg)

Reference(s)

Bioavailability - 25%
500% increase

from 10 mg/kg
[6]

Plasma Half-life

(t½)
0.5 - 0.7 h 0.5 - 0.7 h

Significantly

increased
[6]

Brain Half-life

(t½)
0.5 - 0.7 h 0.5 - 0.7 h - [6]

Total Clearance 2.8 L/h/kg - - [6]

Plasma to Brain

Ratio
- 3 - 5.5 - [6]

Metabolites identified include N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI.[6] The N-acetyl-MEAI

levels in plasma and brain were found to be approximately ten times lower than the parent

compound.[6]

Toxicology and Safety
Preclinical studies in rats have indicated a favorable safety profile for MEAI.[5]

Table 5: Toxicological Data for MEAI
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Assay Result
Concentration/Dos
e

Reference(s)

In-vitro Cytotoxicity

(IC₅₀)
368.2 mg/L 500 and 1000 mg/L [5]

(Rat brain striatum

primary neurons)

In-vitro Cytotoxicity

(IC₅₀)
403.1 mg/L 500 and 1000 mg/L [5]

(Human primary

healthy hepatocytes)

Acute/Subacute

Toxicity in Rats
Good safety profile

10 and 30 mg/kg body

weight
[5]

Interaction with

Ethanol

No significant

increase in cytotoxic

effect

100 mg/L MEAI with

6% or 7.5% ethanol
[5]

Experimental Protocols
A reported synthesis method involves a multi-step process starting from 5-

methoxybenzaldehyde.[6]

Cyclization: 15.2g of 5-methoxybenzaldehyde and 7.1g of acrylamide are dissolved in 500mL

of toluene with a rhenium catalyst. The mixture is heated to 130°C for 12 hours. After cooling,

the resulting solid, 5-methoxy-2-acylaminoindene, is filtered and dried.

Hofmann Degradation: 18.9g of 5-methoxy-2-acylaminoindene is added to an ethanol

solution of NaClO and EtONa at 0°C. The mixture is then heated to 50°C for 3-4 hours. After

cooling and filtration, the solvent is removed to yield 5-methoxy-2-aminoindene.

Reduction: 16.2g of 5-methoxy-2-aminoindene is dissolved in 300mL of ethanol. 8.5g of

sodium borohydride is added in batches, and the reaction continues for 2-3 hours.
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Salt Formation and Isolation: The reaction mixture is filtered, and the organic phase is

concentrated. The product is dissolved in ethyl acetate, and an ethyl acetate solution of

hydrogen chloride gas is added to adjust the pH to 1-3. The precipitated solid is filtered and

dried to yield 5-methoxy-2-aminoindan hydrochloride.

This protocol is a generalized procedure based on standard MTT assay methodologies.

Cell Seeding: Plate primary rat brain striatum neurons or human hepatocytes in a 96-well

plate at a suitable density and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of MEAI in the appropriate cell culture

medium. Remove the old medium from the cells and add the medium containing different

concentrations of MEAI. Include a vehicle control (medium without MEAI).

Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a

humidified incubator with 5% CO₂.

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT

solution to each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as

dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A

reference wavelength of 630-690 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the compound concentration

to determine the IC₅₀ value.
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Caption: Workflow for an in-vitro cytotoxicity (MTT) assay.
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This is a generalized protocol based on typical rodent pharmacokinetic studies.

Animal Acclimatization: House Sprague Dawley rats for at least one week under controlled

environmental conditions (12h light/dark cycle, 25±2°C, 50% humidity) with free access to

food and water.

Dosing: Fast rats for 12 hours before drug administration. For oral administration, administer

MEAI dissolved in a suitable vehicle (e.g., 5% PEG400 solution) via oral gavage. For

intravenous administration, inject the MEAI solution into a suitable vein (e.g., tail vein).

Blood Sampling: Collect blood samples (approximately 0.4 mL) from the retro-orbital plexus

under light anesthesia at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240,

360, 480 minutes post-dose).

Plasma Preparation: Collect blood in EDTA-containing tubes and centrifuge at 4000-5000

rpm for 10 minutes at 4°C to separate the plasma.

Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.

Sample Preparation for Analysis: Thaw plasma samples and precipitate proteins by adding

an organic solvent like acetonitrile. Vortex the mixture and centrifuge to pellet the

precipitated proteins. Collect the supernatant.

LC-MS/MS Analysis: Analyze the concentration of MEAI and its metabolites in the plasma

supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate

pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance

(CL), and bioavailability (F) using non-compartmental analysis.
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Caption: Workflow for a typical pharmacokinetic study in rats.
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Applications in Research and Drug Development
MEAI is currently in preclinical and early clinical development. Clearmind Medicine is

developing MEAI (as CMND-100) for the treatment of alcohol use disorder and has received

IND approval from the FDA for a Phase I/IIa clinical trial.[8] Research is also exploring its

potential for treating cocaine addiction and obesity.[7][10] Studies in diet-induced obese mice

showed that MEAI reduced body weight by decreasing fat mass, improved glycemic control,

and reduced fatty liver by inhibiting lipid synthesis.[11] These findings suggest that MEAI could

be a novel therapeutic for obesity and related metabolic disorders.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b129775#cas-number-529-28-2-chemical-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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